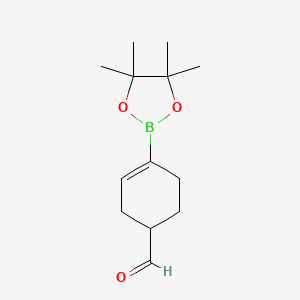
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbaldehyde is a boronic ester derivative that has gained significant attention in organic chemistry due to its versatile reactivity and applications in various fields. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a cyclohexene ring with an aldehyde functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbaldehyde typically involves the formation of the dioxaborolane ring followed by its attachment to the cyclohexene ring. One common method includes the hydroboration of alkenes using pinacolborane in the presence of transition metal catalysts such as palladium or copper . The reaction conditions often involve mild temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Palladium catalysts, aryl halides, and base such as potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of biaryl compounds.
科学的研究の応用
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbaldehyde has numerous applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbaldehyde involves the reactivity of the boronic ester and aldehyde groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The aldehyde group can undergo nucleophilic addition reactions, forming various derivatives.
類似化合物との比較
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar boronic ester structure but with a phenol group instead of a cyclohexene ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group, offering different reactivity and applications.
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbaldehyde is unique due to its combination of a boronic ester and an aldehyde group within a cyclohexene ring. This structure provides a versatile platform for various chemical transformations and applications in multiple fields.
生物活性
The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbaldehyde (CAS No. 24388-23-6) is a boron-containing organic compound that has garnered interest in various fields of research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C12H17BO2
- Molecular Weight : 204.07 g/mol
- Structure : The compound features a dioxaborolane moiety that is known for its reactivity and ability to form stable complexes with various biomolecules.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Recent studies have indicated that boron-containing compounds can exhibit anticancer properties. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells.
- Enzyme Inhibition : Compounds similar to this structure have been studied for their ability to inhibit specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Antibacterial and Antifungal Properties : Some derivatives of boron compounds have shown promise as antibacterial agents against a range of pathogens.
The biological mechanisms through which this compound exerts its effects include:
- Reactive Oxygen Species (ROS) Generation : This compound may induce oxidative stress in target cells, leading to cell death.
- Interaction with Cellular Targets : The dioxaborolane moiety can interact with nucleophilic sites in proteins and nucleic acids, potentially altering their function.
Case Study 1: Anticancer Activity
A study conducted by researchers investigated the effects of boron-containing compounds on human cancer cell lines. The findings suggested that the compound significantly inhibited cell proliferation in breast cancer cells through apoptosis induction. The study reported an IC50 value indicating effective concentration levels for therapeutic application .
Case Study 2: Enzyme Inhibition
In silico studies have demonstrated that similar compounds can effectively bind to the active site of COX enzymes. Molecular docking simulations revealed favorable binding affinities comparable to established COX inhibitors like celecoxib .
Case Study 3: Antimicrobial Properties
Research has shown that derivatives of boronic acids possess antimicrobial properties. In vitro tests indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO3/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h7,9-10H,5-6,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUFHGNKEUDZDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













